Cas no 57717-97-2 ((+)-Perillyl alcohol)

(+)-Perillyl alcohol is a monoterpene alcohol derived from the oxidation of limonene, commonly found in essential oils of citrus and other plants. It exhibits a characteristic floral, citrus-like odor and is widely used as a flavor and fragrance ingredient. This compound is also of significant interest in pharmaceutical and biomedical research due to its potential bioactive properties, including antitumor and chemopreventive effects. Its enantiomeric purity and well-defined structure make it valuable for synthetic applications and mechanistic studies. (+)-Perillyl alcohol is available in high purity, ensuring consistency for research and industrial use. Its versatility and biological relevance underscore its importance in both academic and applied chemistry.
(+)-Perillyl alcohol structure
(+)-Perillyl alcohol structure
商品名:(+)-Perillyl alcohol
CAS番号:57717-97-2
MF:C10H16O
メガワット:152.23300
MDL:MFCD00142333
CID:947461
PubChem ID:11788398

(+)-Perillyl alcohol 化学的及び物理的性質

名前と識別子

    • (+)-PERILLYL ALCOHOL TERPENE STANDARD
    • (+)-Perillyl alcohol
    • (4R)-(+)-perillyl
    • (R)-(+)-perillyl alcohol
    • (R)-[1-(6-Methoxy-2-naphthyl)ethyl]amin
    • (R)-[4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
    • (R)-< 1-(6-Methoxy-2-naphthyl)ethyl> amin
    • (R)-1-(6-Methoxynaphthalen-2-yl)ethanamine
    • [(R)-4-(prop-1-en-2-yl)cyclohex-1-enyl]methanol
    • 2-Naphthalenemethanamine,6-methoxy-a-methyl-,(aR)-
    • 4-(1-methylethenyl)-1-cyclohexenylmethanol
    • AK-57975
    • I14-36871
    • KB-69402
    • SCHEMBL15681915
    • J-500062
    • NCGC00161638-01
    • (R)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol
    • AKOS006237377
    • (+)perillyl alcohol
    • UPCMLD-DP082:001
    • [(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]methanol
    • C22272
    • (R)-4-(1-Methylethenyl)-1-cyclohexene-1-methanol
    • EN300-26276323
    • CHEMBL1593539
    • [(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
    • 57717-97-2
    • 4-(1-Methylethenyl)-(4R)-1-Cyclohexene-1-methanol
    • NDTYTMIUWGWIMO-JTQLQIEISA-N
    • CHEBI:145806
    • (R)-Perillyl alcohol
    • (4R)-perillyl alcohol
    • UPCMLD-DP082
    • (R)-p-Mentha-1,8-dien-7-ol
    • DTXSID901315388
    • d-perillyl alcohol
    • CS-0792646
    • HY-W747572
    • MDL: MFCD00142333
    • インチ: InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3/t10-/m0/s1
    • InChIKey: NDTYTMIUWGWIMO-JTQLQIEISA-N
    • ほほえんだ: CC(=C)C1CCC(=CC1)CO

計算された属性

  • せいみつぶんしりょう: 152.12000
  • どういたいしつりょう: 152.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 0.958 g/mL at 25 °C(lit.)
  • ふってん: 119-121 °C/11 mmHg(lit.)
  • フラッシュポイント: 110 °C
  • 屈折率: n20/D 1.501(lit.)
  • PSA: 20.23000
  • LogP: 2.28130
  • ようかいせい: 使用できません

(+)-Perillyl alcohol セキュリティ情報

  • 危険カテゴリコード: 36/38
  • セキュリティの説明: S26; S36
  • 危険物標識: Xi
  • リスク用語:R36/38

(+)-Perillyl alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P287438-50mg
(+)-Perillyl alcohol
57717-97-2
50mg
$913.00 2023-05-17
TRC
P287438-10mg
(+)-Perillyl alcohol
57717-97-2
10mg
$270.00 2023-05-17
Enamine
EN300-26276323-0.05g
[(4R)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol
57717-97-2 95%
0.05g
$550.0 2024-06-18
TRC
P287438-25mg
(+)-Perillyl alcohol
57717-97-2
25mg
$529.00 2023-05-17
TRC
P287438-5mg
(+)-Perillyl alcohol
57717-97-2
5mg
$150.00 2023-05-17
TRC
P287438-250mg
(+)-Perillyl alcohol
57717-97-2
250mg
$ 3000.00 2023-09-06

(+)-Perillyl alcohol 関連文献

(+)-Perillyl alcoholに関する追加情報

(+)-Perillyl Alcohol

(+)-Perillyl alcohol, also known as perillyl alcohol or menthofuranol, is a naturally occurring monoterpene alcohol with the CAS number 57717-97-2. This compound is derived from the essential oils of various plants, particularly those belonging to the Lamiaceae family, such as Mentha piperita (peppermint) and Origanum vulgare (oregano). Its chemical structure consists of a cyclic monoterpene skeleton with a hydroxyl group, making it a valuable compound in both pharmaceuticals and cosmetic industries.

The compound has garnered significant attention in recent years due to its diverse biological activities. Studies have shown that (+)-perillyl alcohol exhibits potent antioxidant, anti-inflammatory, and anticancer properties. For instance, a 2023 study published in the *Journal of Natural Products* highlighted its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and modulating key signaling pathways. This makes it a promising candidate for the development of novel anticancer therapies.

In addition to its therapeutic potential, (+)-perillyl alcohol has been extensively studied for its role in skin health. Research conducted at the University of California, Los Angeles (UCLA), demonstrated that this compound can enhance skin barrier function and reduce inflammation in models of atopic dermatitis. Its ability to modulate the expression of genes involved in lipid metabolism and immune response has opened new avenues for its use in skincare products.

The synthesis and extraction methods of (+)-perillyl alcohol have also been optimized in recent years. Traditional extraction techniques, such as steam distillation and solvent extraction, have been complemented by advanced methods like supercritical fluid chromatography (SFC) and enzymatic synthesis. These innovations have not only improved the yield but also ensured the preservation of the compound's bioactive properties.

From an environmental standpoint, the sustainable production of (+)-perillyl alcohol is a growing concern. Scientists are exploring green chemistry approaches, including biotechnological fermentation using engineered microorganisms, to produce this compound on an industrial scale without relying on plant extraction. This shift towards sustainable practices aligns with global efforts to reduce ecological footprints while meeting the increasing demand for natural bioactive compounds.

Furthermore, the application of (+)-perillyl alcohol in functional foods has been explored due to its potential health benefits. Preclinical studies suggest that it may improve metabolic health by reducing oxidative stress and inflammation, which are key contributors to chronic diseases such as obesity and type 2 diabetes. These findings have prompted further research into its efficacy in human clinical trials.

In conclusion, (+)-perillyl alcohol is a multifaceted compound with significant potential across various industries. Its unique chemical properties, coupled with its diverse biological activities, make it a subject of intense research interest. As advancements in synthesis, extraction, and application continue to emerge, this compound is poised to play an even more prominent role in both therapeutic and consumer product markets.

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